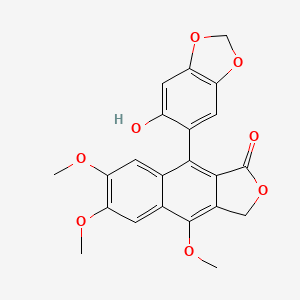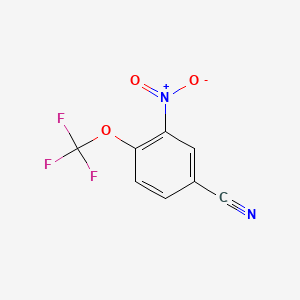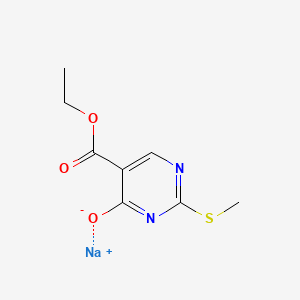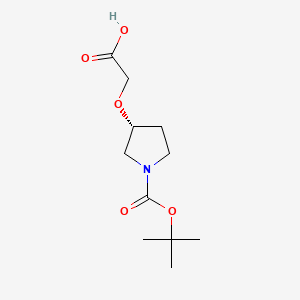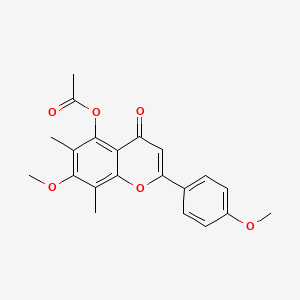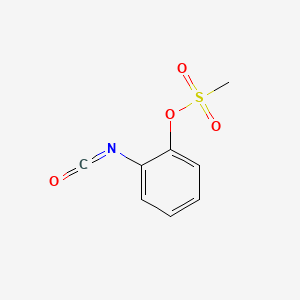
2-Fluoro-5-methylisonicotinaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Fluorinated Compounds in Drug Development
Fluorine's introduction into organic molecules often results in significant changes in their physicochemical and biological properties. Fluorinated compounds have found extensive applications in the pharmaceutical industry, where they are used to improve the metabolic stability, enhance the binding affinity to biological targets, and modify the distribution within the body of therapeutic agents. For example, the incorporation of fluorine into pyrimidines, such as 5-fluorouracil (5-FU), has been a cornerstone in the treatment of various cancers, highlighting the critical role of fluorine in enhancing drug efficacy and specificity (Johnson et al., 2020).
Chemotherapeutic Applications
5-Fluorouracil (5-FU) serves as a prime example of a fluorinated compound with significant clinical importance in cancer chemotherapy. It is used to treat a range of solid tumors, including colorectal, breast, and gastric cancers. The drug exerts its effect by inhibiting thymidylate synthase, disrupting DNA synthesis, and inducing cell death in rapidly dividing cancer cells. The effectiveness of 5-FU can be enhanced when used in combination with other drugs, such as leucovorin, oxaliplatin, or irinotecan, forming the backbone of several chemotherapy regimens like FOLFOX and FOLFIRI for the treatment of colorectal cancer (Gustavsson et al., 2015).
Pharmacogenetics and Personalized Medicine
The effectiveness and toxicity of fluoropyrimidines, including 5-FU, can vary greatly among individuals, partly due to genetic differences in the metabolism of these drugs. Pharmacogenetic testing for enzymes involved in the metabolism of 5-FU, such as dihydropyrimidine dehydrogenase (DPD), is becoming increasingly important to tailor chemotherapy treatments and minimize adverse effects. Identifying genetic polymorphisms that affect drug metabolism helps in personalizing cancer treatment, ensuring patients receive the most effective and safe drug dosages (Falvella et al., 2015).
Eigenschaften
IUPAC Name |
2-fluoro-5-methylpyridine-4-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO/c1-5-3-9-7(8)2-6(5)4-10/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMCQNJWFPWJAME-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1C=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(Benzo[d][1,3]dioxol-5-yl)-5-nitrobenzoic acid](/img/structure/B597568.png)
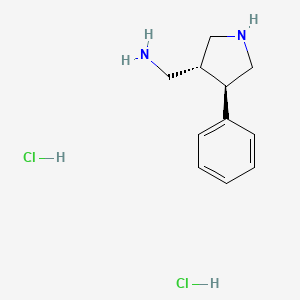


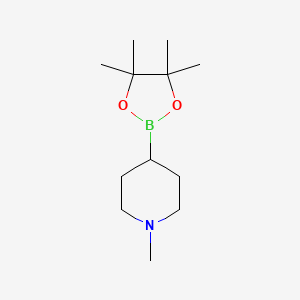
![Hexahydrocyclopenta[c]pyrrol-5(1H)-one hydrochloride](/img/structure/B597581.png)

